1-Amino-1-(4-fluorophenyl)propan-2-OL
Description
1-Amino-1-(4-fluorophenyl)propan-2-OL is a fluorinated amino alcohol with the molecular formula C₉H₁₂FNO. Its structure consists of a propan-2-ol backbone substituted at position 1 with an amino group and a 4-fluorophenyl ring. The fluorine atom enhances metabolic stability and lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding and stereochemical specificity .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
InChI Key |
HPHULVZWOLCSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-fluorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro compounds to amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-1-(4-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluorophenyl)propan-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 1-amino-1-(4-fluorophenyl)propan-2-OL against four analogs, emphasizing structural variations, physicochemical properties, and applications.
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS 862594-16-9)
- Molecular Formula: C₁₀H₁₄FNO
- Key Differences: Substitution on the phenyl ring: A 2-fluoro-4-methyl group replaces the 4-fluoro substituent.
- Applications : Used in asymmetric synthesis of chiral pharmaceuticals. The methyl group may enhance selectivity in enzyme inhibition .
1-Amino-3-(4-fluorophenoxy)propan-2-ol (CAS 51448-33-0)
- Molecular Formula: C₉H₁₂FNO₂
- Key Differences: The phenyl ring is connected via an ether linkage (phenoxy group) instead of direct attachment. The oxygen atom increases polarity, improving solubility in aqueous media.
- Applications: Intermediate in synthesizing β-blockers like metoprolol analogs. The phenoxy group mimics natural substrates in adrenergic receptors .
2-Amino-1-(4-fluorophenyl)propan-1-ol (CAS 109515-15-3)
- Molecular Formula: C₉H₁₂FNO
- Key Differences: Positional isomerism: The amino and hydroxyl groups are on carbons 2 and 1, respectively, reversing the stereochemical environment. Altered hydrogen-bonding patterns may affect crystallinity or biological activity.
- Applications: Limited data, but positional isomers often exhibit divergent pharmacokinetic profiles .
1-Aminopropan-2-ol (Isopropanolamine, CAS 78-96-6)
- Molecular Formula: C₃H₉NO
- Key Differences: Lacks the fluorophenyl group, making it a simpler, non-aromatic analog. Lower molecular weight (75.11 g/mol) and higher volatility (flashpoint 24°C).
- Applications : Industrial solvent and surfactant precursor. The absence of aromaticity limits its use in drug synthesis .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Key Substituents | Boiling Point (°C) | Flashpoint (°C) | Applications |
|---|---|---|---|---|---|---|
| This compound | Not Provided | C₉H₁₂FNO | 4-fluorophenyl, amino, hydroxyl | N/A | N/A | Chiral intermediates, β-blocker synthesis |
| (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL | 862594-16-9 | C₁₀H₁₄FNO | 2-fluoro-4-methylphenyl | N/A | N/A | Asymmetric synthesis |
| 1-Amino-3-(4-fluorophenoxy)propan-2-ol | 51448-33-0 | C₉H₁₂FNO₂ | 4-fluorophenoxy | N/A | N/A | Metoprolol analogs |
| 2-Amino-1-(4-fluorophenyl)propan-1-ol | 109515-15-3 | C₉H₁₂FNO | Positional isomer (amino at C2) | N/A | N/A | Pharmacological research |
| 1-Aminopropan-2-ol (Isopropanolamine) | 78-96-6 | C₃H₉NO | Non-aromatic | ~80 | 24 | Solvents, surfactants |
Research Findings and Implications
- Stereochemical Influence: The absolute configuration of amino alcohols significantly impacts biological activity. For example, (R)-enantiomers of related compounds exhibit higher receptor affinity due to optimized spatial alignment .
- Fluorine Effects: Fluorination at the para position enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- Phenoxy vs. Phenyl: Ether-linked analogs (e.g., 1-amino-3-(4-fluorophenoxy)propan-2-ol) show improved water solubility but reduced lipophilicity, affecting drug distribution .
Biological Activity
1-Amino-1-(4-fluorophenyl)propan-2-OL is an organic compound with significant potential in biological and medicinal chemistry. Its structure includes an amino group and a secondary alcohol, which contribute to its reactivity and interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C9H12FNO
- Molecular Weight : Approximately 169.20 g/mol
- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), Fluorophenyl group
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Interaction : The compound has been investigated as a biochemical probe for studying enzyme interactions and metabolic pathways.
- Receptor Binding : It may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions.
Biological Activity Overview
This compound has been studied for its diverse biological activities, including:
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of related compounds found that derivatives of this compound exhibited varying degrees of activity against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications could enhance antibacterial potency .
Neuropharmacological Research
Research focusing on the neuropharmacological properties of fluorinated amino alcohols indicated that these compounds could influence serotonin and dopamine pathways, potentially leading to antidepressant effects. A specific case study demonstrated that a related compound significantly improved mood-related behaviors in animal models at low doses, suggesting a favorable safety profile .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, neuropharmacological | Fluorine enhances binding affinity |
| (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL | Significant activity against parasites | Modulates neurotransmitter systems |
| (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL | Potential antidepressant activity | Different substituent alters activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
